Butyl hex-2-enoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl hex-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-5-7-8-10(11)12-9-6-4-2/h7-8H,3-6,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVSKLFHWQRZKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341742 | |
| Record name | Butyl hex-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13416-74-5 | |
| Record name | Butyl hex-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Butyl Hex 2 Enoate and Its Derivatives
Stereoselective Synthesis Approaches
Enantioselective Synthesis through Conjugate Addition Reactions
The conjugate addition of nucleophiles to α,β-unsaturated esters is a powerful method for creating new stereocenters. In the context of butyl hex-2-enoate derivatives, this approach has been successfully employed to generate chiral β-amino esters with high enantioselectivity.
A highly reliable method for the asymmetric synthesis of β-amino esters involves the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester. capes.gov.brorgsyn.org The Davies protocol, which utilizes enantiopure lithium N-benzyl-N-(α-methylbenzyl)amide, has proven to be particularly robust and versatile. orgsyn.org This methodology offers high diastereoselectivity across a broad range of substrates, with a predictable stereochemical outcome. orgsyn.org
In a notable application, the conjugate addition of the lithium anion of (R)-(+)-N-benzyl-1-phenylethylamine to tert-butyl (E)-hex-2-enoate proceeds with exceptional stereoselectivity. journals.co.za The reaction, conducted in tetrahydrofuran (B95107) (THF) at -78°C, yields the corresponding optically active β-amino ester as a single diastereoisomer. journals.co.za This high level of stereocontrol is attributed to the predictable transition state of the reaction. orgsyn.org
The general applicability of the Davies protocol is further highlighted by its use with various α,β-unsaturated esters and lithium amide analogues. orgsyn.org This flexibility allows for the synthesis of a diverse array of β-amino acid derivatives. orgsyn.orgresearchgate.net
The chiral β-amino esters synthesized via the Davies protocol are valuable intermediates in the total synthesis of optically active natural products. researchgate.net For instance, the enantioselective synthesis of the neurotoxic indolizidine alkaloid (-)-indolizidine 167B relies on the highly stereoselective conjugate addition of (R)-(+)-N-benzyl-1-phenylethylamine to tert-butyl (E)-hex-2-enoate. journals.co.za This key step establishes the crucial C-5 stereocenter with the desired absolute configuration. journals.co.za
Similarly, this methodology has been applied to the synthesis of other alkaloids, such as (-)-lupinine and (+)-isoretronecanol. researchgate.net The synthesis of these compounds involves the conjugate addition of a chiral lithium amide to ε-hydroxy substituted tert-butyl hex-2-enoate, leading to the formation of enantiopure β-amino esters that serve as key building blocks. researchgate.net The versatility of this approach is demonstrated by its successful application in constructing various heterocyclic scaffolds found in natural products. researchgate.netresearchgate.net
The Davies Protocol for Chiral β-Amino Esters
Diastereoselective Synthesis via Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used and highly effective method for the stereoselective synthesis of alkenes, particularly α,β-unsaturated esters. organicchemistrydata.org This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. organicchemistrydata.org
The HWE reaction is particularly well-suited for the preparation of (E)-alkyl hex-2-enoates with high stereoselectivity. journals.co.zaorganicchemistrydata.org The reaction between butanal and tert-butyl diethoxyphosphorylacetate, for example, yields tert-butyl (E)-hex-2-enoate with greater than 99:1 diastereoselectivity. journals.co.za The use of specific bases and reaction conditions can further enhance the (E)-selectivity. journals.co.zabeilstein-journals.org
The choice of phosphonate (B1237965) reagent and reaction conditions can be tailored to favor the formation of the (E)-isomer. For instance, using phosphonates with simple alkoxy groups and lithium or sodium counterions generally leads to trans olefins. organicchemistrydata.org
| Reactants | Base/Conditions | Product | Diastereoselectivity (E:Z) | Yield | Reference |
| Butanal, tert-butyl diethoxyphosphorylacetate | DBU, LiCl | tert-Butyl (E)-hex-2-enoate | >99:1 | 63% | journals.co.za |
| Aldehydes, triethyl 2-phosphonopropionate | LiOH·H₂O | (E)-α-Methyl-α,β-unsaturated esters | 95-99% | 83-97% | researchgate.net |
| Aldehydes, triethyl 2-phosphonopropionate | Ba(OH)₂·8H₂O | (E)-α-Methyl-α,β-unsaturated esters | High | High | researchgate.net |
The stereochemical outcome and yield of the Horner-Wadsworth-Emmons reaction can be significantly influenced by the choice of reagents and reaction conditions. beilstein-journals.orgnih.gov Various combinations of bases and solvents have been explored to optimize the synthesis of α,β-unsaturated esters. beilstein-journals.org
For the synthesis of β'-amino-α,β-unsaturated ketones, a related class of compounds, the use of barium hydroxide (B78521) in a mixture of THF and water has been shown to provide excellent yields and high E/Z ratios. beilstein-journals.org Microwave irradiation has also been employed to accelerate the HWE reaction and improve yields, particularly in aqueous media. organic-chemistry.org
The development of modified phosphonate reagents, such as those with trifluoroethyl ester groups, can also influence the stereoselectivity, often favoring the (E)-isomer. arkat-usa.orgmdpi.com Conversely, Still-Gennari-type reagents can be utilized to achieve high Z-selectivity. nih.gov The careful selection of these parameters allows for fine-tuning of the reaction to achieve the desired stereoisomer in high purity.
Preparation of (E)-Alkyl Hex-2-enoates with High Stereoselectivity
Tandem Conjugate Addition-Fluorination Sequences
Tandem reactions, where multiple bond-forming events occur in a single pot, represent an efficient strategy in organic synthesis. For the modification of α,β-unsaturated esters like this compound, a tandem conjugate addition-fluorination sequence is a powerful tool for introducing both nitrogen and fluorine substituents in a stereocontrolled manner.
Synthesis of α-Fluoro-β-Amino Esters from α,β-Unsaturated Esters
The synthesis of α-fluoro-β-amino esters from α,β-unsaturated ester precursors is a significant transformation, yielding compounds that are valuable building blocks. This process can be achieved through a tandem conjugate addition of a chiral lithium amide, followed by quenching the resulting enolate with an electrophilic fluorinating agent. orgsyn.orgflinders.edu.au
A prominent method involves the use of an enantiopure lithium amide, such as the one derived from (S)-N-benzyl-N-(α-methylbenzyl)amine, which adds to an α,β-unsaturated ester in a conjugate fashion. acs.orgnih.gov This addition creates a stereocenter at the β-position. The intermediate lithium enolate is then trapped in situ with an electrophilic fluorine source, most commonly N-fluorobenzenesulfonimide (NFSI). orgsyn.orgorgsyn.org This sequence allows for the installation of a fluorine atom at the α-position, generating the desired α-fluoro-β-amino ester. The diastereoselectivity of the fluorination step is a crucial aspect of this methodology, often favoring the anti-diastereomer. orgsyn.org Research has demonstrated that this method can produce the target compounds in high yields (up to quantitative) and with good to excellent diastereomeric ratios (dr). acs.orgnih.gov
This approach is advantageous as it does not depend on the chiral pool of α-amino acids, offering a versatile route to a wide array of enantiopure α-fluoro-β³-amino acids. acs.orgnih.gov The utility of this method has been showcased in the synthesis of complex targets like orthogonally protected (2S,3S)-α-fluoro-β³-lysine. nih.gov
Table 1: Tandem Conjugate Addition-Fluorination of α,β-Unsaturated Esters
| Amide Reagent | Electrophile | Product Type | Yield | Diastereomeric Ratio (dr) | Reference |
| Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide | NFSI | anti-α-Fluoro-β-amino ester | 77% | — | orgsyn.org |
| Lithium (S)-N-benzyl-N-(α-methylbenzyl)amide | NFSI | α-Fluoro-β³-amino esters | Up to quant. | 80:20 to >99:1 | acs.orgnih.gov |
| Enantiopure Lithium Amide | TsStBu | anti-α-tert-butylthio-β-amino ester | 88% | Single diastereoisomer | orgsyn.org |
Catalytic Synthesis Routes
Catalytic methods offer elegant and atom-economical pathways to complex molecules. For derivatives of this compound, catalytic olefin cross-metathesis and selective hydrogenation are particularly relevant for introducing new functional groups and controlling stereochemistry.
Olefin Cross-Metathesis for Functionalized Hex-2-enoate Derivatives
Olefin cross-metathesis (CM) is a powerful carbon-carbon double bond-forming reaction catalyzed by metal-carbene complexes, typically involving ruthenium or molybdenum. thieme-connect.deresearchgate.net This reaction allows for the exchange of alkylidene fragments between two different olefins, making it a versatile tool for synthesizing functionalized alkenes, including derivatives of hex-2-enoates. thieme-connect.debeilstein-journals.org The success of a CM reaction often depends on the relative reactivity of the olefin partners and the choice of catalyst to minimize unwanted homodimerization. thieme-connect.de
A specialized application of cross-metathesis is the synthesis of boron-containing organic molecules, which are highly versatile intermediates in organic chemistry, most notably in Suzuki cross-coupling reactions. The synthesis of boron-containing alkyl hex-2-enoates can be envisioned through the cross-metathesis of a simpler alkene with a vinylboronate ester.
While direct literature on the cross-metathesis of this compound with vinylboronates is specific, the principles are well-established. Strategies have been developed for the stereoretentive CM of di- or monosubstituted olefins with partners like Z- or E-2-bromo-2-butene using molybdenum monoaryloxide pyrrolide (MAP) catalysts to generate trisubstituted alkenyl bromides, which can be precursors to other functionalized alkenes. bc.edu Furthermore, functionalization/isomerization approaches can provide access to highly substituted alkenyl boronates. researchgate.net For instance, a reaction between a monosubstituted alkene and a diboryl reagent can yield valuable tri- and tetrasubstituted borylated products. researchgate.net Applying this logic, a cross-metathesis reaction between 1-hexene (B165129) and a borylated acrylate (B77674) derivative, or between butyl acrylate and a boron-containing olefin, could potentially be optimized to produce boron-containing hex-2-enoate derivatives.
Table 2: Catalysts for Olefin Cross-Metathesis
| Catalyst Type | Reactants | Product Type | Key Features | Reference |
| Molybdenum Monoaryloxide Pyrrolide (MAP) | Di/monosubstituted olefins, alkenyl bromides | Z- or E-Trisubstituted alkenyl bromides | Stereoretentive, good for sterically hindered alkenes | bc.edu |
| Grubbs and Hoveyda-Grubbs Ruthenium Catalysts | Simple alkenes, functionalized olefins | Value-added functionalized alkenes | High selectivity, reactivity, and functional group tolerance | researchgate.net |
| Phosphine-free Ruthenium Catalysts | Allylic alcohols, acrolein | Unsaturated enals for further cyclization | High yields and selectivity with hemilabile alkoxy-substituted ligands | beilstein-journals.org |
Selective Hydrogenation of Conjugated Dienes to cis-Alkenoates
The selective reduction of one double bond in a conjugated diene system is a challenging yet valuable transformation. Achieving control over both chemoselectivity (one double bond over another) and stereoselectivity (cis or trans product) is crucial.
Ruthenium(II) complexes have emerged as effective catalysts for the selective hydrogenation of conjugated dienes to yield monoenes. researchgate.net These catalytic systems can be tuned to favor the formation of specific isomers. For the synthesis of cis-alkenoates, specific Ru(II)-based catalysts can direct the hydrogenation of a conjugated dienoate to the desired cis-β,γ-unsaturated ester.
For example, ruthenium-catalyzed transfer hydrogenation processes are well-documented. nih.gov In these reactions, a hydrogen donor transfers hydrogen to the substrate mediated by the ruthenium catalyst. A dual ruthenium-catalyzed system has been shown to isomerize skipped dienes into conjugated dienes, which then undergo transfer hydrogenative carbonyl addition. organic-chemistry.org While this specific example leads to homoallylic alcohols, the underlying principle of ruthenium hydride-mediated isomerization and reduction is applicable. organic-chemistry.org By carefully selecting the catalyst, ligands, and reaction conditions, the reduction of a sorbate-type precursor (a conjugated dienoate) could be controlled to yield a cis-hex-2-enoate derivative. The use of specific ligands, such as chiral phosphines, can also impart high levels of enantioselectivity in such reductions. nih.gov
Table 3: Catalytic Systems for Selective Reduction
| Catalyst System | Substrate Type | Product Type | Key Features | Reference |
| [(But2PH)PdPBut2]2 / O2 | Conjugated dienes | Monoenes | Selective 1,2-hydrogenation, mild conditions | researchgate.net |
| RuH2(CO)(PPh3)3 with chiral phosphoric acid | Butadiene | anti-Homoallylic alcohols | Transfer hydrogenation, good diastereo- and enantioselectivity | nih.gov |
| Ruthenium(II) complexes | 1,6-Dienes | exo-Methylenecyclopentanes | Isomer-selective cycloisomerization via a ruthenacyclopentane(hydrido) intermediate | organic-chemistry.org |
| Iodide-bound Ruthenium-JOSIPHOS | Skipped dienes | anti-Homoallylic alcohols | Dual catalysis: alkene isomerization and hydrogen auto-transfer | organic-chemistry.org |
Heterogeneous and Homogeneous Catalysis
The formation of α,β-unsaturated esters like this compound is a fundamental transformation in organic chemistry. Both homogeneous and heterogeneous catalysts are employed to facilitate these reactions, each offering distinct advantages in terms of selectivity, reaction conditions, and catalyst reusability.
Homogeneous Catalysis: Homogeneous catalysts operate in the same phase as the reactants, allowing for high catalytic activity under mild conditions.
Acid-Catalyzed Esterification: The direct esterification of a carboxylic acid with an alcohol is a classic method for ester synthesis. In the context of related compounds, homogeneous acid catalysts such as sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective. For the synthesis of butyl hex-3-enoate, refluxing equimolar amounts of hex-3-enoic acid and butanol with a catalytic amount of acid can achieve yields of 80-85%. cdnsciencepub.com The removal of water using a Dean-Stark apparatus can shift the equilibrium and increase yields to over 90%. cdnsciencepub.com
Ruthenium-Catalyzed Hydrogenation: Derivatives of this compound can be synthesized via selective hydrogenation of conjugated diene precursors. For instance, the ruthenium half-sandwich complex [Cp*Ru(butyl sorbate)]CF3SO3 acts as a homogeneous catalyst for the hydrogenation of butyl sorbate (B1223678). researchgate.net This reaction, conducted in diethyl ether at 50 °C and 4 MPa, yields butyl cis-hex-3-enoate with high selectivity (up to 97%). researchgate.net
Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their removal from the reaction mixture and allows for their reuse, a key principle of green chemistry.
Enzymatic Synthesis: Lipases offer a green and highly selective alternative for esterification. Immobilized Candida antarctica lipase (B570770) B (CAL-B) demonstrates excellent activity for producing butyl hex-3-enoate from hex-3-enoic acid and butanol at 40°C, reaching 92% conversion within 24 hours in a solvent-free system. cdnsciencepub.com
Immobilized Metal Catalysts: The homogeneous ruthenium catalyst [Cp*Ru(butyl sorbate)]Tf can be immobilized on montmorillonite (B579905) K10 clay through ionic exchange. researchgate.nete-bookshelf.de This creates a heterogeneous catalyst that maintains high selectivity (up to 98%) for the hydrogenation of butyl sorbate to butyl cis-hex-3-enoate and can be recovered and reused without a significant loss of selectivity. researchgate.net
Solid Acid Catalysts: Metal oxides supported on materials like γ-alumina are effective solid acid catalysts for esterification. Vanadium oxides supported on γ-alumina have been shown to be active for the esterification of acetic acid with n-butanol, with conversion rates correlating to the catalyst's total acidity. organic-chemistry.org Similarly, zeolites and resins like Amberlyst-15 are prospective catalysts for such reactions. acs.org
Table 1: Comparison of Catalytic Methods for Butyl Hexenoate Synthesis and its Derivatives
| Catalyst Type | Catalyst Example | Reaction Type | Substrates | Product | Key Findings | Reference(s) |
|---|---|---|---|---|---|---|
| Homogeneous | p-Toluenesulfonic acid (p-TsOH) | Esterification | Hex-3-enoic acid, Butanol | Butyl hex-3-enoate | Yields >90% with water removal. | cdnsciencepub.com |
| Homogeneous | [Cp*Ru(butyl sorbate)]CF3SO3 | Hydrogenation | Butyl sorbate | Butyl cis-hex-3-enoate | High selectivity (up to 97%) achieved in diethyl ether. | researchgate.net |
| Heterogeneous | Candida antarctica lipase B (CAL-B) | Esterification | Hex-3-enoic acid, Butanol | Butyl hex-3-enoate | 92% conversion at 40°C in a solvent-free system. | cdnsciencepub.com |
| Heterogeneous | [Cp*Ru(butyl sorbate)]Tf on Montmorillonite K10 | Hydrogenation | Butyl sorbate | Butyl cis-hex-3-enoate | Selectivity up to 98%; catalyst is reusable. | researchgate.nete-bookshelf.de |
| Heterogeneous | V₂O₅ on γ-Al₂O₃ | Esterification | Acetic acid, n-Butanol | n-Butyl acetate | Demonstrates potential for unsaturated ester synthesis. | organic-chemistry.org |
Strategic Precursors and Building Blocks
Unsaturated esters like this compound are valuable building blocks in organic synthesis, providing a scaffold for the construction of more complex molecular architectures, including natural products and their analogues.
Utilization in Complex Natural Product Total Synthesis
The carbon backbone and functional groups of hexenoate esters are strategically positioned for elaboration into intricate cyclic and polycyclic systems found in bioactive natural products.
Hexenoate esters have proven to be pivotal starting materials in the enantioselective synthesis of indolizidine alkaloids, a class of compounds isolated from the skin of neotropical frogs. journals.co.za
Synthesis of Indolizidine (-)-209I: A total synthesis of the poison dart frog alkaloid indolizidine (−)-209I was developed, originating from methyl 2-hexenoate. acs.orgresearchgate.net This approach highlights the utility of a simple α,β-unsaturated ester in building a complex bicyclic alkaloid structure.
Synthesis of (-)-Indolizidine 167B: An enantioselective synthesis of (-)-indolizidine 167B relies on the highly stereoselective conjugate addition of a chiral amine to tert-butyl (E)-hex-2-enoate. journals.co.za The use of the tert-butyl ester was noted to provide particularly high diastereoselectivity in this key bond-forming step. journals.co.za
Synthesis of Deoxy- and Dideoxy-Hexoses from Hex-4-enoate Derivatives
While direct conversion from simple hex-4-enoates is less common, the synthesis of deoxy- and dideoxy-hexoses often proceeds from highly functionalized, non-carbohydrate building blocks that can be derived from unsaturated ester precursors. These methods provide access to "rare sugars" that are otherwise difficult to obtain. fu-berlin.de
Synthesis of 4-Deoxy-hexoses: A synthetic route to 4-deoxy-L-hexoses and their D-series enantiomers has been established starting from non-carbohydrate building blocks like (R)- and (S)-benzyl glycidyl (B131873) ether. nih.govresearchgate.net The process involves the creation of a substituted dihydropyran intermediate, whose double bond is then subjected to stereocontrolled hydroxylation to furnish the target deoxy sugars. researchgate.net
Synthesis of 6-Deoxy-6-fluoro-hexoses: An asymmetric, stereodivergent route has been developed to prepare various 6-deoxy-6-fluorohexoses. rsc.org This strategy begins with the preparation of an achiral, highly functionalized building block, methyl 6-fluoro-hexa-2E,4E-dienoate, derived from methyl sorbate. rsc.org Sequential asymmetric dihydroxylation reactions are then used to install the necessary stereocenters. rsc.org
De Novo Synthesis Approaches: Many modern syntheses of deoxy-sugars, including 2-deoxy and 2,6-dideoxy sugars, utilize de novo strategies. acs.org These methods build the sugar backbone from acyclic, non-carbohydrate precursors rather than modifying existing sugars. acs.org This often involves coupling carbohydrate precursors, followed by transition metal-mediated cyclization or other transformations to form the final deoxy-sugar ring. acs.org
Preparation of tert-Butyl Esters via Esterification Methods
The synthesis of tert-butyl esters, such as tert-butyl hex-2-enoate, presents a unique challenge due to the steric hindrance of the tert-butyl alcohol. Direct acid-catalyzed esterification is often inefficient. Consequently, a range of specialized methods has been developed to facilitate the formation of these bulky esters, which are valuable as protecting groups and synthetic intermediates. journals.co.zaacs.org
Carbodiimide-Mediated Esterification: A widely used method for esterifying sterically hindered alcohols involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method proceeds under mild, non-acidic conditions and is effective for a variety of acids and alcohols, including tert-butanol. orgsyn.org
Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) Methods: Ytterbium triflate (Yb(OTf)₃) can catalyze the esterification of carboxylic acids using di-tert-butyl dicarbonate as the tert-butyl source. acs.org This method is effective for protecting various unsaturated carboxylic acids, such as cinnamic acid, as their corresponding tert-butyl esters in good yields. acs.org
Transesterification and Acetoacetate (B1235776) Method: Tert-butyl esters can be prepared by warming a carboxylic acid with an excess of tert-butyl acetoacetate and a catalytic amount of acid. researchgate.net Another approach involves the transesterification of methyl esters with potassium tert-butoxide in an appropriate solvent. researchgate.net
In Situ Intermediate Formation: Benzotriazole (B28993) esters, formed in situ from a carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) with a coupling agent, can serve as efficient intermediates. These activated esters then react with tert-butyl alcohol in the presence of a base like DMAP to yield the desired tert-butyl ester. researchgate.netresearchgate.net
Table 2: Selected Methods for the Synthesis of tert-Butyl Esters
| Method | Reagents | Catalyst/Promoter | Key Features | Reference(s) |
|---|---|---|---|---|
| Coupling Agent | Carboxylic Acid, tert-Butanol, DCC | DMAP | Mild, non-acidic conditions; suitable for acid-labile substrates. | orgsyn.org |
| Boc Anhydride | Carboxylic Acid, Boc₂O | Yb(OTf)₃ | Selective formation of tert-butyl ester over ether. | acs.org |
| Acetoacetate | Carboxylic Acid, tert-Butyl Acetoacetate | Acid (catalytic) | Gentle warming required; generates low pressure. | researchgate.net |
| Dehydration | Carboxylic Acid, tert-Butanol | H₂SO₄ on MgSO₄ | Smooth esterification by in situ generation of isobutylene. | e-bookshelf.de |
| Activated Ester | Carboxylic Acid, HOBt, EDC, tert-Butanol | DMAP | In situ formation of a benzotriazole ester intermediate. | researchgate.netresearchgate.net |
Reaction Mechanisms Involving Butyl Hex 2 Enoate Substructures
Nucleophilic Addition Pathways
The most prominent reaction pathway for α,β-unsaturated esters like Butyl hex-2-enoate is nucleophilic addition, particularly the Michael addition. This reaction is a cornerstone in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnumberanalytics.com
The Michael addition is characterized by the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. numberanalytics.commasterorganicchemistry.com The reaction is typically initiated by a base which generates the nucleophile. libretexts.org
The general mechanism proceeds in three key steps:
Nucleophile Formation: A base abstracts an acidic proton from the Michael donor to generate a nucleophile, often a stabilized carbanion like an enolate. numberanalytics.comlibretexts.org
Nucleophilic Attack: The generated nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated ester. numberanalytics.comlibretexts.org This attack results in the formation of a new carbon-carbon bond and a resonance-stabilized enolate intermediate. wikipedia.orglibretexts.org
Protonation: The enolate intermediate is then protonated by a proton source, which is often the conjugate acid of the base used in the first step or the solvent, to yield the final 1,4-addition product. masterorganicchemistry.comlibretexts.org
The thermodynamic driving force for the Michael addition is the formation of a stronger carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond. masterorganicchemistry.com
The regioselectivity of nucleophilic attack on α,β-unsaturated esters is a critical aspect of their reactivity. Nucleophiles can, in principle, attack either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or conjugate addition).
1,4-Addition (Michael Addition): Soft nucleophiles, which are typically large, polarizable, and have a high-energy highest occupied molecular orbital (HOMO), preferentially undergo 1,4-addition. This includes nucleophiles such as enolates, Gilman reagents (organocuprates), amines, and thiols. masterorganicchemistry.com The reaction is often thermodynamically controlled, leading to the more stable 1,4-adduct. libretexts.org
1,2-Addition: Hard nucleophiles, which are generally small, non-polarizable, and have a low-energy HOMO, tend to favor 1,2-addition to the carbonyl carbon. Examples include Grignard reagents and organolithium compounds. masterorganicchemistry.com This pathway is typically kinetically controlled.
The regioselectivity can be influenced by several factors, including the nature of the nucleophile, the substrate, the solvent, and the reaction temperature. For α,β-unsaturated esters like this compound, 1,4-addition is the predominant pathway for a wide range of nucleophiles. acs.orgresearchgate.net The presence of electron-withdrawing groups on the β-substituent of the unsaturated ester can, in some cases, lead to α-addition. researchgate.netfiu.edu
| Nucleophile Type | Predominant Addition Pathway | Example Nucleophiles |
|---|---|---|
| Soft Nucleophiles | 1,4-Addition (Michael Addition) | Enolates, Organocuprates, Amines, Thiols |
| Hard Nucleophiles | 1,2-Addition | Grignard Reagents, Organolithium Compounds |
The intermediate formed during the Michael addition to an α,β-unsaturated ester is a resonance-stabilized enolate. wikipedia.org The negative charge is delocalized over the α-carbon, the β-carbon, and the oxygen atom of the carbonyl group. This delocalization contributes to the stability of the intermediate and is a key factor in the feasibility of the reaction. masterorganicchemistry.com
The structure of this intermediate can be represented by multiple resonance structures, with the two most significant being the enolate and the carbanion. The enolate form, where the negative charge resides on the more electronegative oxygen atom, is the major contributor to the resonance hybrid. The stability of this intermediate is crucial for the reaction to proceed. wikipedia.org
Detailed Mechanism of Michael Addition to α,β-Unsaturated Esters
Analysis of Nucleophile Approach and Regioselectivity
Radical-Initiated Transformations
In addition to nucleophilic pathways, α,β-unsaturated esters can participate in radical-initiated reactions. These transformations often involve the addition of a radical species to the carbon-carbon double bond. beilstein-journals.orgbeilstein-journals.org
The general mechanism for radical addition involves:
Initiation: A radical initiator generates a radical species.
Propagation: The radical adds to the β-carbon of the α,β-unsaturated ester, forming a new radical intermediate. This intermediate can then participate in further reactions, such as hydrogen atom abstraction or cyclization. researchgate.net
Termination: Two radicals combine to terminate the chain reaction.
Recent studies have shown that α,β-unsaturated esters are effective acceptors for alkyl radicals, leading to the formation of 1,4-addition products. researchgate.netnih.gov The regioselectivity of radical addition is generally high for the β-position. rsc.org
While direct studies on alkynyl migration specifically involving this compound are not prevalent, research on related systems demonstrates the feasibility of radical-triggered alkynyl migrations. rsc.orgchinesechemsoc.orgresearchgate.net These reactions often involve the generation of a radical intermediate which then undergoes a rearrangement involving the shift of an alkynyl group.
A general strategy for radical alkynylation involves the migration of an alkynyl group, which can be initiated by visible light photoredox catalysis. rsc.org For instance, the trifluoromethylalkynylation of alkenes has been achieved using this approach. rsc.org In some cases, a radical addition to an alkyne can be followed by a 1,5-hydrogen atom transfer (HAT) and subsequent cyclization and C-C bond cleavage. mdpi.com The intramolecular migration of an alkynyl group through the cleavage of a C-C sigma bond has also been reported. researchgate.net These studies on related unsaturated systems suggest that this compound could potentially undergo similar radical-initiated transformations involving alkynyl groups, although specific experimental data is needed for confirmation.
Computational Studies on Reaction Energetics and Pathways
Computational chemistry provides valuable insights into the mechanisms, energetics, and regioselectivity of reactions involving α,β-unsaturated esters. researchgate.netacs.org Density Functional Theory (DFT) calculations are frequently employed to model reaction pathways and transition states. auburn.edu
For Michael additions, computational studies have been used to analyze the activation barriers for both 1,2- and 1,4-addition pathways. comporgchem.com These studies consistently show that for soft nucleophiles, the transition state leading to the 1,4-adduct is lower in energy, which is in agreement with experimental observations. comporgchem.com The calculations also help in understanding the role of catalysts and solvent effects on the reaction outcome. auburn.edu
In the context of radical additions, computational studies have revealed that the regioselectivity is often controlled by the stability of the resulting radical intermediate. nih.gov DFT calculations have been used to investigate the stereoselectivity of radical cyclizations of α,β-unsaturated ester-tethered sugars. researchgate.net These studies indicate that a boat-like transition state is favored. researchgate.net
The reaction energies for the addition of thiols to various Michael acceptors, including α,β-unsaturated esters, have been calculated, showing that these reactions are generally exergonic. nih.govnih.gov
| Michael Acceptor | Computational Method | ΔE (kcal/mol) |
|---|---|---|
| N-methylmaleimide | M06-2X/6-311+G(d,p) | -29 |
| Generic α,β-unsaturated ester | Not Specified | -15 to -27 |
DFT Elucidation of Regioselectivity in Cycloadditions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. In the context of cycloaddition reactions involving α,β-unsaturated esters like this compound, DFT calculations are instrumental in elucidating the factors that govern regioselectivity.
Cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, can theoretically yield multiple regioisomers. DFT calculations help determine the most likely product by modeling the transition states (TSs) for all possible reaction pathways. The pathway with the lowest activation energy barrier is considered the most favorable.
For an α,β-unsaturated ester, the electronic properties of the Cα and Cβ carbons are key to its reactivity. The ester group is electron-withdrawing, which polarizes the carbon-carbon double bond, making the β-carbon (Cβ) electrophilic and susceptible to nucleophilic attack. The bulky butyl group can also introduce steric hindrance that directs the approach of a reactant.
Studies on similar α,β-unsaturated systems have shown that the regioselectivity of cycloaddition is a result of a delicate balance between electronic and steric effects. For instance, in 1,3-dipolar cycloadditions of azides to alkenes, DFT calculations have been successfully used to predict the favored regioisomer by comparing the energies of the competing transition states. unimi.it The accuracy of these predictions depends on the chosen density functional approximation (DFA), with range-separated and meta-GGA hybrids often providing the best results. unimi.it
In the case of this compound, a DFT study of its cycloaddition with a generic 1,3-dipole like a nitrone would involve calculating the activation energies for the two possible regioisomeric transition states. The analysis of the transition state geometries and energies reveals the preferred orientation of the reactants.
Table 1: Hypothetical DFT-Calculated Activation Energies for a [3+2] Cycloaddition
| Reactant System | Pathway | Regioisomer | Activation Energy (kcal/mol) |
| This compound + Nitrone | Path A | 4-substituted | 15.2 |
| This compound + Nitrone | Path B | 5-substituted | 18.5 |
This table illustrates how DFT calculations can predict the major product by identifying the reaction pathway with the lower activation energy. The values are illustrative.
Furthermore, DFT is employed to analyze the frontier molecular orbitals (FMOs) of the reactants. The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other governs the reaction. The relative sizes of the orbital coefficients on the reacting atoms can explain the observed regioselectivity. nih.gov For polar cycloadditions, this FMO analysis is a cornerstone of understanding reactivity. nih.gov
Advanced Analytical Characterization Techniques in Research
Spectroscopic Methods for Structural Elucidation
Spectroscopy is a cornerstone in the structural elucidation of organic compounds like Butyl hex-2-enoate, offering insights into its atomic and molecular composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm its constitution and, crucially, to assign the stereochemistry of the double bond (E/Z configuration).
In ¹H NMR spectroscopy, the chemical shifts and coupling constants of the vinylic protons are diagnostic. The proton on the carbon adjacent to the carbonyl group (α-carbon) and the proton on the subsequent carbon of the double bond (β-carbon) exhibit characteristic signals. For the (E)-isomer of similar hex-2-enoate esters, the vicinal coupling constant (J) between these two protons is typically around 15.6 Hz, a value indicative of a trans relationship. journals.co.za In contrast, the (Z)-isomer would show a smaller coupling constant, generally around 12 Hz.
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The chemical shifts of the carbonyl carbon, the two sp²-hybridized carbons of the double bond, and the carbons of the butyl and hexyl chains are all unique and contribute to the definitive identification of the compound. For instance, in related hexenoate structures, the carbonyl carbon (C=O) typically resonates around 166 ppm, while the carbons of the double bond appear in the 120-150 ppm region. rsc.org
Table 1: Representative NMR Data for (E)-hex-2-enoate Esters
| Nucleus | Position | Typical Chemical Shift (δ) ppm | Characteristic Coupling Constant (J) Hz |
|---|---|---|---|
| ¹H | Cα-H (next to C=O) | ~5.74 | J = 15.6, 1.5 |
| ¹H | Cβ-H | ~6.86 | J = 15.6, 7.0 |
| ¹³C | C=O | ~166 | N/A |
| ¹³C | Cα | ~121 | N/A |
| ¹³C | Cβ | ~148 | N/A |
Note: Data are based on analogous structures like tert-butyl (E)-hex-2-enoate and may vary slightly for this compound. journals.co.zarsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its identity as an α,β-unsaturated ester.
The most prominent absorption is due to the stretching vibration of the ester carbonyl group (C=O), which typically appears as a strong band in the region of 1718-1735 cm⁻¹. journals.co.zalibretexts.org The presence of conjugation with the C=C double bond slightly lowers this frequency compared to a saturated ester. Another key absorption is that of the carbon-carbon double bond (C=C) stretching, which is found around 1652 cm⁻¹. journals.co.za Additionally, C-H stretching vibrations from the alkane parts of the molecule are observed between 2850 and 2960 cm⁻¹. libretexts.org The C-O stretching vibrations of the ester group also produce strong bands in the fingerprint region, typically between 1050 and 1300 cm⁻¹. oregonstate.edu
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Ester Carbonyl (C=O) | Stretching | 1718 - 1735 | Strong |
| Alkene (C=C) | Stretching | ~1652 | Medium |
| Alkane (C-H) | Stretching | 2850 - 2960 | Medium to Strong |
| Ester (C-O) | Stretching | 1050 - 1300 | Strong |
Source: Data compiled from general IR correlation tables and specific data for similar compounds. journals.co.zalibretexts.orgoregonstate.edu
Mass Spectrometry (MS) Applications in Compound Identification
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. The molecular weight of this compound is 170.25 g/mol . nih.gov
In electron ionization mass spectrometry (EI-MS), this compound will produce a molecular ion peak ([M]⁺) at m/z 170. Subsequent fragmentation can lead to characteristic daughter ions. Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₄H₉) or the butoxycarbonyl group. The fragmentation pattern provides a molecular fingerprint that aids in the confirmation of the compound's identity. For similar butyl esters, a significant fragment corresponding to the loss of butene (C₄H₈) via a McLafferty rearrangement is often observed, as is a fragment for the butyl cation (C₄H₉⁺) at m/z 57. libretexts.org
Chromatographic Separation and Analysis
Chromatographic methods are essential for separating this compound from complex mixtures and for assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling
Gas chromatography-mass spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile compounds. This compound, being a volatile ester, is well-suited for GC-MS analysis. This technique has been used to identify related compounds like butyl prop-2-enoate in the volatile profiles of agricultural products such as soybeans. nih.gov
In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. semanticscholar.org The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The retention time—the time it takes for the compound to travel through the column—is a characteristic property under a specific set of chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). phenomenex.com After eluting from the column, the compound enters the mass spectrometer, which provides a mass spectrum that confirms its identity. semanticscholar.org This powerful combination allows for the confident identification of this compound even in complex matrices like food and environmental samples. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
While GC-MS is ideal for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is a versatile alternative, particularly for assessing the purity and confirming the identity of synthesized this compound. uio.norsc.org In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation occurs based on the compound's affinity for the stationary phase versus the mobile phase.
LC-MS is particularly useful for analyzing samples that may not be suitable for the high temperatures of GC. The eluent from the LC column is introduced into the mass spectrometer, often using a gentler ionization technique like electrospray ionization (ESI), which helps to keep the molecular ion intact. rsc.org This allows for the precise determination of the molecular weight and can be used in conjunction with high-resolution mass spectrometry (HRMS) to confirm the elemental formula. rsc.org HPLC (High-Performance Liquid Chromatography), the high-pressure variant of LC, coupled with a UV or PDA (photodiode array) detector, can also be used to determine the purity of this compound by quantifying the area of its peak relative to any impurities. uio.no
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| tert-Butyl diethoxyphosphorylacetate |
| Butanal |
| n-Butyllithium |
| Tetrahydrofuran (B95107) |
| Butyl prop-2-enoate |
| Butene |
| Butyl cation |
Catalyst Characterization Methodologies
The efficacy of a heterogeneous catalyst in esterification or transesterification reactions hinges on its structural and compositional properties. Techniques such as X-ray Diffraction (XRD), X-ray Fluorescence (XRF), and Thermogravimetric Analysis (TGA) provide invaluable insights into these characteristics.
X-ray Diffraction (XRD) and X-ray Fluorescence (XRF) are powerful, non-destructive techniques used to elucidate the properties of solid catalysts. XRD is primarily used to determine the crystalline structure and phase composition of a material, while XRF identifies the elemental composition.
In the context of producing esters, these methods are crucial for verifying the successful synthesis of a catalyst and understanding its makeup. For instance, in the creation of catalysts for esterification, XRD analysis can confirm the crystalline phases present. Research on Sn/zeolite catalysts for esterification reactions showed that XRD patterns were dominated by modernite and quartz phases. aip.org Similarly, for a γ-Al2O3/SO4 catalyst, XRD was used to determine the crystal structure, with data typically collected over a 2θ range of 10° to 80°. scispace.com The analysis of waste-derived catalysts, such as those from snail shells, also relies on XRD to confirm the conversion of calcium carbonate (CaCO3) to the active calcium oxide (CaO) phase at specific calcination temperatures. rsc.org
XRF analysis complements XRD by providing quantitative elemental composition. For a Sn/zeolite catalyst, XRF results demonstrated an increase in the amount of tin (Sn) and the Si/Al ratio with the addition of the metal. aip.org This is critical for correlating catalyst composition with its activity. XRF is also instrumental in assessing catalyst stability and reusability. In one study, XRF analysis showed that a CaO-based catalyst lost only 6.15% of its CaO content after five uses in a transesterification reaction, indicating significant stability. biofueljournal.com This contrasts with another catalyst that lost over 60% of its CaO under similar conditions, highlighting the utility of XRF in evaluating catalyst leaching and durability. biofueljournal.com
The table below summarizes findings from the characterization of various heterogeneous catalysts used in esterification and related reactions, similar to those that could be used for this compound synthesis.
| Catalyst | Analytical Technique | Key Findings | Reference |
| Sn/Zeolite | XRD | Dominated by modernite and quartz phases. | aip.org |
| Sn/Zeolite | XRF | Confirmed increasing amount of Sn metal and Si/Al ratio with Sn addition. | aip.org |
| γ-Al2O3/SO4 | XRD | Used to determine the crystal structure of the catalyst. | scispace.com |
| γ-Al2O3/SO4 | XRF | Applied to identify the constituent elements of the catalyst. | scispace.com |
| CaO from Snail Shell | XRD | Showed conversion of CaCO3 (aragonite) to CaO at a calcination temperature of 900 °C. | rsc.org |
| Montmorillonite (B579905) K10 | XRF | Used to characterize the immobilized Cp*-ruthenium (II) catalyst for hydrogenation of butyl sorbate (B1223678). | researchgate.net |
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is particularly useful for assessing the thermal stability of catalysts and quantifying their composition, such as the amount of active species or functional groups grafted onto a support.
In catalyst research relevant to ester synthesis, TGA is essential for determining the decomposition temperatures of the catalyst components, which indicates the maximum operating temperature for the catalyst in a reaction. For example, TGA studies on sulfonated carbon sphere catalysts, used for esterification, demonstrated that they possessed satisfactory thermal stability for both the sulfonation and subsequent esterification reactions. repec.org The analysis can reveal distinct weight loss steps corresponding to the removal of moisture, the decomposition of functional groups, and the degradation of the support material.
TGA has been used to study various catalysts for esterification and transesterification. Analysis of CaO-supported lithium and potassium catalysts showed three main weight loss processes: dehydration at low temperatures, decomposition of calcium hydroxide (B78521), and finally, the decomposition of calcium carbonate at higher temperatures. researchgate.net For sulfonic acid-functionalized silica (B1680970) catalysts, TGA can quantify the density of the acid sites by measuring the weight loss associated with the decomposition of the sulfonic acid groups, which typically occurs at specific temperature ranges. ethz.ch This information is critical, as the concentration of these acid sites directly influences the catalyst's activity. repec.org
Furthermore, TGA is used to confirm the stability of immobilized catalysts. A heterogeneous catalyst prepared by immobilizing a Cp*-ruthenium complex on montmorillonite K10 clay for the selective hydrogenation of butyl sorbate to butyl cis-hex-3-enoate was characterized by TGA to assess its thermal stability. researchgate.netresearchgate.net
The data table below presents findings from TGA studies on catalysts used in esterification.
| Catalyst System | TGA Findings | Significance | Reference |
| Sulfonated Carbon Spheres | Showed satisfactory thermal stability for use in sulfonation and esterification reactions. | Confirms the catalyst can withstand reaction temperatures without degrading. | repec.org |
| CaO-supported Li and K | Revealed three distinct weight loss processes corresponding to dehydration and decomposition of different species. | Provides insight into the catalyst's composition and thermal decomposition pathway. | researchgate.net |
| Sulfonic acid-functionalized silica | Determined the decomposition temperature of sulfonic groups, allowing for quantification of acid sites. | Correlates the number of active sites with catalytic performance and stability. | ethz.ch |
| Immobilized Cp*-Ruthenium Complex | Used to assess the thermal stability of the prepared heterogeneous catalyst. | Confirms the stability of the active complex after immobilization on the support. | researchgate.net |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a highly effective method for calculating molecular geometries, vibrational frequencies, and electronic properties like molecular orbital energies. researchgate.netnih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.ukwuxibiology.com The energy and distribution of these orbitals are crucial for understanding the electronic transitions and charge transfer within a molecule. nih.gov
For butyl hex-2-enoate, the HOMO is expected to be localized primarily on the C=C π-bond of the hexenoate moiety, which is the most electron-rich region. The LUMO, conversely, is anticipated to be distributed over the entire α,β-unsaturated carbonyl system (C=C-C=O), with a significant coefficient on the β-carbon. This distribution makes the β-carbon an electrophilic center, susceptible to nucleophilic attack, a characteristic feature of Michael acceptors. wuxibiology.com
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can precisely determine these energy levels and the resulting energy gap. researchgate.netnih.gov Analysis of these orbitals helps in understanding intramolecular charge transfer processes, which are vital for the molecule's reactivity. researchgate.net
Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis
| Parameter | Description | Significance for this compound |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. A higher energy level suggests stronger electron-donating capability. |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. A lower energy level suggests stronger electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = E(LUMO) - E(HOMO)). | A smaller gap implies higher chemical reactivity and lower kinetic stability. nih.gov It is a key factor in predicting the molecule's role in reactions like Michael addition. |
| Global Reactivity Descriptors | Parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness, calculated from HOMO and LUMO energies. | These descriptors provide a quantitative measure of the molecule's overall reactivity and stability. researchgate.net |
This table is generated based on established principles of FMO theory and DFT studies on related organic molecules.
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on a molecule's surface. readthedocs.io It is invaluable for identifying sites prone to electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is color-coded, where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates the most positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. researchgate.netresearchgate.net
For this compound, an MEP map would reveal a region of high electron density (red) around the carbonyl oxygen atom due to the presence of lone pairs, making it a primary site for interaction with electrophiles. Conversely, regions of positive potential (blue) would be associated with the hydrogen atoms. The electrophilic β-carbon, a key site for Michael addition, is influenced by the electron-withdrawing effect of the adjacent carbonyl group, making it a reactive site for nucleophiles, which is visualized and confirmed by the MEP analysis. nih.gov
Table 2: MEP Map Color Coding and Interpretation
| Color | Electrostatic Potential | Interpretation for this compound |
| Red | Most Negative | Electron-rich region, typically around the carbonyl oxygen. Site for electrophilic attack. |
| Yellow/Orange | Moderately Negative | Electron-rich areas. |
| Green | Neutral (Zero Potential) | Regions of low electrostatic interaction, often on the nonpolar alkyl chains. |
| Blue | Most Positive | Electron-poor region, typically around acidic protons. Site for nucleophilic attack. |
This table is generated based on the established conventions of MEP mapping in computational chemistry. researchgate.netresearchgate.net
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that arise from rotation around single bonds. orgosolver.com The stability of these different conformations, or rotamers, is determined by factors like steric hindrance and torsional strain. libretexts.org For this compound, rotations around the C-C single bonds in the butyl group and the C-O ester bond are of primary interest.
The most stable conformation of an acyclic alkane chain is typically the staggered, anti-periplanar arrangement, where bulky substituents are positioned as far apart as possible (at a dihedral angle of 180°) to minimize steric repulsion. orgosolver.comwwnorton.com In this compound, the butyl chain would favor a staggered conformation. The interaction between the two largest groups in a Newman projection is the most destabilizing. libretexts.org The gauche conformation, where bulky groups are at a 60° angle, is less stable than the anti conformation but more stable than the fully eclipsed conformation. wwnorton.com The planarity of the hex-2-enoate moiety is largely fixed due to the sp² hybridization of the carbons in the double bond and carbonyl group. Theoretical calculations can predict the relative energies of these conformers, identifying the global minimum energy structure which corresponds to the most stable and populated conformation. organicchemistrytutor.com
Table 3: Comparison of Key Conformations
| Conformation | Dihedral Angle (approx.) | Relative Energy | Stability | Description |
| Anti | 180° | Lowest | Most Stable | Bulky groups are positioned opposite to each other, minimizing steric hindrance. wwnorton.com |
| Gauche | 60° | Higher than Anti | Less Stable | Bulky groups are adjacent, leading to some steric strain. wwnorton.com |
| Eclipsed | 0° | Highest | Least Stable | Groups are directly aligned, maximizing steric and torsional strain. orgosolver.com |
This table is based on general principles of conformational analysis for acyclic molecules.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to find a statistical relationship between the chemical structure of a compound and its biological activity or chemical reactivity. google.com These models use calculated molecular descriptors to predict the properties of new or untested compounds.
This compound, as an α,β-unsaturated ester, is classified as a Michael acceptor. acs.org Michael acceptors are electrophiles that react with nucleophiles via Michael addition. Their reactivity is a critical parameter, especially in toxicological and pharmacological contexts, as they can form covalent bonds with biological nucleophiles like proteins and DNA. core.ac.uk
QSAR models are frequently used to predict the reactivity of Michael acceptors. ljmu.ac.uk These models often employ descriptors derived from DFT calculations, such as the activation energy (Eact) for the reaction with a model nucleophile (e.g., a thiol like glutathione). ljmu.ac.ukljmu.ac.uk A fragment-based profiler can calculate reactivity parameters, such as the concentration required to deplete a nucleophile by 50% (RC50), based on the molecule's constituent parts. ljmu.ac.uk For this compound, a QSAR model could predict its reactivity towards thiols, providing a quantitative measure of its potential to act as a skin sensitizer (B1316253) or to exhibit other forms of toxicity mediated by covalent bond formation. ljmu.ac.uk
Table 4: Descriptors Used in QSAR Models for Michael Acceptor Reactivity
| Descriptor Type | Example Descriptor | Relevance to this compound |
| Electronic | Activation Energy (Eact) with a nucleophile | A direct, quantum-mechanically calculated measure of the energy barrier for the Michael addition reaction. ljmu.ac.uk |
| LUMO Energy | Lower LUMO energy correlates with higher electrophilicity and reactivity. wuxibiology.com | |
| Steric | Solvent Accessible Surface Area (SAS) | Measures the steric hindrance around the reactive β-carbon, which can affect the reaction rate. ljmu.ac.uk |
| Thermodynamic | Reaction Enthalpy (ΔH) | Describes the energy change of the reaction, indicating whether the covalent adduct is thermodynamically favored. |
This table is compiled from research on QSAR modeling of Michael acceptors.
Natural Occurrence and Biological Context in Research
Occurrence as Metabolites in Biological Systems
Butyl hex-2-enoate has been identified as a naturally occurring metabolite in specific biological systems, particularly within the plant kingdom. Its detection has been noted in scientific literature, pointing to its role as a constituent of certain plant-derived volatile profiles.
Identification in Plant Species
Research has confirmed the presence of this compound as a natural product in the plant species Uncaria macrophylla, a woody vine native to Southeast Asia. fao.org This identification establishes its existence within the metabolic pathways of this particular plant. Additionally, studies analyzing the complex array of volatile compounds in kiwifruit have listed this compound among the esters present, although it is not considered one of the primary flavor-impact compounds. nih.gov
| Plant Species | Common Name | Family | Confirmation | Reference |
|---|---|---|---|---|
| Uncaria macrophylla | - | Rubiaceae | Identified as a natural product. | fao.org |
| Actinidia chinensis | Kiwifruit | Actinidiaceae | Listed as a detected volatile ester. | nih.gov |
Research on Biological Roles (excluding efficacy/safety)
Studies on its Presence in Food Matrices
The detection of this compound has been confirmed in at least one common food matrix. Research has identified its presence in apple juice at a specific, albeit low, concentration. thegoodscentscompany.com Beyond direct detection in produce, this compound is also listed in European databases of food flavoring substances, which regulate compounds that can be added to food to impart or modify odor and taste. fao.orgeuropa.eueumonitor.eu This inclusion indicates its relevance to the food industry as a potential flavoring agent, although it does not in itself confirm its natural occurrence in a wide range of unprocessed foods.
| Food Matrix | Finding | Concentration | Reference |
|---|---|---|---|
| Apple Juice | Detected as a volatile component. | 0.004 mg/kg | thegoodscentscompany.com |
| Various Processed Foods | Listed as an approved flavoring substance in the EU. | Not Applicable (Regulatory Listing) | fao.orgeuropa.eueumonitor.eu |
Future Directions and Emerging Research Avenues
Development of Novel Catalytic Systems
The discovery of new catalysts is a cornerstone of modern chemical synthesis, with a significant emphasis on overcoming the bottlenecks of cost and efficiency that hinder the commercialization of new technologies. cam.ac.ukrsc.org For transformations involving esters like butyl hex-2-enoate, research is pivoting from traditional, often empirical, methods of catalyst discovery towards more rational design approaches. rsc.org This evolution is driven by the need for catalysts that offer not only high yields but also exceptional control over stereochemistry, a critical factor in the synthesis of biologically active molecules.
A primary goal in contemporary catalysis is the development of processes that are both highly selective and environmentally sustainable. Catalytic hydrogenation of esters, for instance, is recognized as a sustainable method for producing fine chemicals and pharmaceuticals. rsc.org The focus is on creating catalytic systems that maximize the conversion of substrates to the desired product while minimizing waste and energy consumption.
For unsaturated esters, achieving stereoselectivity is paramount. For example, in ring-closing metathesis (RCM) for producing macrolactones from ester-containing substrates, the catalyst's nature is essential for high productivity and selectivity. mdpi.com Ruthenium-based catalysts have been shown to be effective, with their performance influenced by the structure of the substrate. mdpi.com The development of catalysts that can selectively produce a specific isomer, such as the (E) or (Z) configuration of this compound, is a significant area of research. This move away from thermodynamic control towards kinetically controlled, highly selective transformations represents a major advancement in the field. Furthermore, ionic catalysts are being explored for their reusability, offering a greener alternative that can be recycled multiple times without a significant loss of activity. rsc.org
Advanced Computational Predictions for Reactivity and Transformations
Computational chemistry is increasingly being used to predict the reactivity and transformation pathways of molecules like this compound. Methods such as Density Functional Theory (DFT) are employed to study reaction mechanisms, such as the [3 + 2] cycloaddition reactions, providing insights into the kinetic and thermodynamic favorability of different pathways. researchgate.net These computational tools allow researchers to understand the subtle electronic and steric effects that govern the outcomes of chemical reactions, moving beyond purely experimental observation. dokumen.pub
The integration of machine learning (ML) is set to revolutionize reaction design and catalyst discovery. rsc.org By training models on vast datasets of chemical reactions, ML can predict reaction outcomes, optimize conditions, and even identify novel, efficient catalysts, thereby accelerating the discovery process. cam.ac.ukrsc.org
Recent studies demonstrate the power of ML in ester chemistry. For example, ML models can predict the hydrolysis rates of esters, a crucial factor for their stability and application. rsc.orgresearchgate.net Various ML architectures, including neural networks (NN) and Gaussian processes (GP), have been successfully used to predict the yields of catalytic hydrogenation of esters with reasonable accuracy. cam.ac.ukrsc.org These models can identify which chemical descriptors, such as electronic or steric parameters, are most influential in determining reaction success. cam.ac.uk Beyond prediction, ML is being used to design new molecules with desired properties. Conditional autoencoder (CAE) models can generate novel ester structures with specific, targeted hydrolysis rates. researchgate.net This predictive power allows for the in silico screening and ranking of synthetic routes, flagging steps that might lead to low yields or undesired byproducts, ensuring the selection of the most reliable chemical pathways. rsc.org
Table 1: Application of Machine Learning in Ester Chemistry
| ML Model/Approach | Application | Key Findings |
|---|---|---|
| Atom-based ML (MCA/MAA prediction) | Predicts nucleophilicity and electrophilicity to assess chemical stability and filter retrosynthetic routes. rsc.org | Can accurately predict hydrolysis rates of esters and carbamates, guiding the design of more stable compounds. rsc.org |
| Gaussian Process (GP), Neural Networks (NN) | Predicts reaction yields for the catalytic hydrogenation of esters. cam.ac.ukrsc.org | Optimized models can predict yields on unseen data with a root mean square error (RMSE) of 11.76%. cam.ac.ukrsc.org |
| Autoencoder (AE) / Conditional Autoencoder (CAE) | Predicts hydrolysis rates and designs new ester structures with desired rates. researchgate.net | AE model outperforms traditional prediction methods; CAE model can generate novel ester candidates with desired properties. researchgate.net |
Exploration of New Synthetic Pathways for Chiral Alkyl Hex-2-enoates
The synthesis of chiral molecules is of immense importance, particularly in the pharmaceutical industry, where the different enantiomers of a drug can have vastly different biological activities. Chiral pool synthesis, which uses readily available chiral starting materials, is a common strategy. However, the development of new asymmetric catalytic methods that can create specific stereocenters with high selectivity is a major research focus. frontiersin.org
For α,β-unsaturated esters like this compound, new synthetic routes are being explored to introduce chirality. This includes the use of chiral auxiliaries, which temporarily attach to a molecule to direct the stereochemical outcome of a reaction before being removed. ucc.ie Research in this area has led to the synthesis of α-alkylated ketones in high enantiomeric excess (up to 92% ee). ucc.ie Another powerful approach is asymmetric catalysis, where a small amount of a chiral catalyst creates a large amount of an enantiomerically enriched product. frontiersin.org These methods are being applied to create chiral building blocks, which are valuable intermediates for more complex targets. rsc.org
A compelling example is the enantioselective synthesis of the neurotoxic alkaloid (-)-indolizidine 167B. journals.co.za A key step in this synthesis involves the highly stereoselective conjugate addition of a chiral amine to tert-butyl (E)-hex-2-enoate, which sets the absolute stereochemistry of a crucial intermediate. journals.co.za This demonstrates the direct application of a chiral hex-2-enoate derivative in the construction of a complex, biologically active natural product. The development of synthetic methods that provide access to such chiral synthons is critical for drug discovery programs, enabling the synthesis of a diverse range of molecules, including potential treatments for muscular relaxation and depression. frontiersin.org While alkyl halides have been traditionally viewed as simple reactive intermediates, there is a growing recognition of the role that chiral halogenated compounds can play as stable, bioactive motifs in medicine, further highlighting the importance of developing synthetic methods for such structures. mdpi.com
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| tert-butyl (E)-hex-2-enoate |
| (-)-indolizidine 167B |
| (R)-Baclofen |
| (R)-Rolipram |
| Butyl acrylate (B77674) |
| 3-hexene |
| Methyl oleate |
| Hex-5-enyl undec-10-enoate |
| tert-butyl 2-chlorohept-6-enoate |
| 2-chlorohept-7-enoate |
| 2-bromohept-7-enoate |
| tert-butyl acrylate |
| Mo(bisAr)-1 |
| Sulfuric acid |
| p-toluenesulfonic acid |
| m-chloroperbenzoic acid |
| Butyl sorbate (B1223678) |
| 1,4-diazabicyclo[2.2.2]octane |
| Quinuclidine |
| Ethyl 2-oxoacetate |
| Ethyl (E)-6-hydroxyhex-2-enoate |
| 4-bromobutyl acetate |
| Phenylacetylene |
| Trimethylsilylacetylene |
| Methyl propiolate |
Q & A
Q. How can researchers optimize the synthesis of butyl hex-2-enoate to achieve high yield and purity?
Methodological Answer: Synthesis optimization requires systematic variation of reaction parameters such as catalyst type (e.g., acid vs. enzymatic), temperature, and solvent polarity. For example, esterification of hex-2-enoic acid with butanol under reflux with a sulfuric acid catalyst may yield 70–85% purity, but enzymatic methods (e.g., lipases) could reduce side reactions . Purity should be verified via gas chromatography (GC) or high-performance liquid chromatography (HPLC), with attention to isomer separation due to potential α,β-unsaturated ester tautomerism .
Q. What spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ester linkage and double-bond geometry (cis/trans). Infrared (IR) spectroscopy can identify carbonyl (C=O) stretching frequencies (~1740 cm⁻¹) and C=C bonds (~1650 cm⁻¹). Mass spectrometry (MS) coupled with GC provides molecular weight confirmation and fragmentation patterns. For advanced analysis, computational methods like density functional theory (DFT) can predict spectral data and validate experimental results .
Q. How should researchers design stability studies to assess this compound under varying environmental conditions?
Methodological Answer: Stability studies should test degradation under controlled conditions:
- Temperature: Accelerated aging at 40°C, 60°C, and 80°C.
- Light exposure: UV-Vis irradiation to simulate photodegradation.
- Humidity: Hydrolytic stability at 75% relative humidity. Analytical methods like HPLC or GC-MS should quantify degradation products (e.g., hex-2-enoic acid or butanol). Kinetic modeling (e.g., Arrhenius plots) can extrapolate shelf-life predictions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction kinetics for this compound’s hydrolysis?
Methodological Answer: Discrepancies in kinetic data (e.g., rate constants under acidic vs. alkaline conditions) may arise from solvent effects or incomplete reactant mixing. To address this:
- Use stopped-flow spectrophotometry to capture rapid initial reaction rates.
- Compare results across solvent systems (aqueous vs. nonpolar).
- Apply multivariate statistical analysis to isolate variables (e.g., pH, ionic strength). Cross-validation with computational simulations (e.g., molecular dynamics) can clarify mechanistic pathways .
Q. What computational models best predict the ecological impact of this compound in aquatic systems?
Methodological Answer: Quantitative structure-activity relationship (QSAR) models can estimate biodegradability and toxicity. Parameters include octanol-water partition coefficients (log P) and electrophilicity indices. Experimental validation via microbial assays (e.g., OECD 301D) should complement simulations. For bioaccumulation risk, use fugacity models to predict partitioning in water, sediment, and biota .
Q. How can isotopic labeling elucidate the reaction mechanisms of this compound in catalytic hydrogenation?
Methodological Answer: Deuterium (²H) or carbon-13 (¹³C) labeling at the double bond can track hydrogenation stereochemistry. Analyze products via ¹H NMR or isotope-ratio mass spectrometry (IRMS) to distinguish syn vs. anti addition. Compare results with DFT-calculated transition states to validate proposed mechanisms .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?
Methodological Answer: Implement quality-by-design (QbD) principles:
- Define critical process parameters (CPPs) like stirring rate and reagent purity.
- Use design of experiments (DoE) to identify interactions between variables.
- Standardize purification protocols (e.g., column chromatography gradients). Interlaboratory validation with shared reference materials ensures reproducibility .
Ethical and Methodological Considerations
Q. What ethical guidelines apply to studies involving this compound’s potential toxicity?
Methodological Answer: Follow OECD guidelines for chemical safety testing (e.g., acute oral toxicity, skin irritation). Ensure data transparency by publishing full experimental conditions, including negative controls and outlier analyses. For in vivo studies, adhere to institutional animal care protocols and minimize sample sizes via power analysis .
Q. How should researchers address discrepancies between experimental and computational data for this compound?
Methodological Answer: Reconcile differences by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
